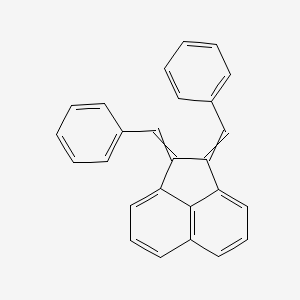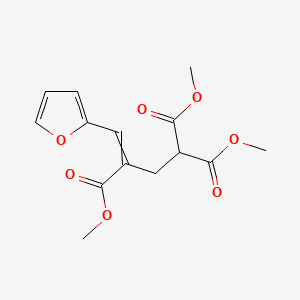![molecular formula C12H10N4O B12562074 1-(3-Hydroxypropyl)-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile](/img/structure/B12562074.png)
1-(3-Hydroxypropyl)-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile, 1-(3-hydroxypropyl)- is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and utility in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile, 1-(3-hydroxypropyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted pyridines and nitriles can be reacted in the presence of catalysts and solvents to form the desired pyrrolopyridine core. Specific reaction conditions, such as temperature, pressure, and pH, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. Industrial methods often employ robust catalysts and environmentally friendly solvents to minimize waste and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile, 1-(3-hydroxypropyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently and selectively .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrrolopyridines .
Aplicaciones Científicas De Investigación
1H-Pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile, 1-(3-hydroxypropyl)- has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its potential biological activity, this compound is investigated for its therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products
Mecanismo De Acción
The mechanism by which 1H-Pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile, 1-(3-hydroxypropyl)- exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways, affecting cellular processes such as proliferation, apoptosis, and migration .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: A closely related compound with similar structural features but lacking the hydroxypropyl and dicarbonitrile groups.
1H-Pyrrolo[3,2-b]pyridine: Another isomer with a different arrangement of nitrogen atoms in the ring system.
1H-Pyrrolo[2,3-c]pyridine: A compound with a similar core structure but different substitution patterns
Uniqueness
1H-Pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile, 1-(3-hydroxypropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxypropyl group enhances its solubility and potential for hydrogen bonding, while the dicarbonitrile groups contribute to its reactivity and ability to form coordination complexes .
Propiedades
Fórmula molecular |
C12H10N4O |
|---|---|
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
1-(3-hydroxypropyl)pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C12H10N4O/c13-5-9-4-11-10(6-14)8-16(2-1-3-17)12(11)15-7-9/h4,7-8,17H,1-3H2 |
Clave InChI |
KQOQAJKXEAYOLH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC2=C1C(=CN2CCCO)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)benzoic acid](/img/structure/B12561998.png)

![dimethyl (1R,2R)-4,8-dithiaspiro[2.5]octane-1,2-dicarboxylate](/img/structure/B12562005.png)




![8-Methyl-4-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B12562056.png)

![2-Methoxy-2-oxoethyl [(cyclohexylideneamino)oxy]acetate](/img/structure/B12562063.png)
![N-Acetyl-S-[(3-methylphenyl)methyl]-L-cysteine](/img/structure/B12562069.png)


